molecular formula C9H15NO3 B13792947 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid

4-(Cyclopropylmethyl)morpholine-2-carboxylic acid

Cat. No.: B13792947
M. Wt: 185.22 g/mol
InChI Key: UUCGHPFZNFJNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)morpholine-2-carboxylic acid is a synthetic organic compound featuring a morpholine ring core that is substituted with a cyclopropylmethyl group and a carboxylic acid functional group. The carboxylic acid group (−C(=O)OH) is a key feature, making this molecule a carboxylic acid derivative . This class of compounds is polar, can participate in hydrogen bonding, and often has higher boiling points . The compound is typically supplied as a solid and is of high interest in medicinal chemistry and drug discovery as a versatile building block. The primary value of this compound lies in its use as a key synthetic intermediate for the preparation of more complex molecules. Its structure is reminiscent of scaffolds found in patented therapeutic agents, suggesting its utility in developing compounds for investigating hyperproliferative disorders . The carboxylic acid group allows for further synthetic transformations, such as the formation of amide bonds with amines to create novel chemical entities, or conversion into esters and acyl chlorides . The cyclopropylmethyl and morpholine components can influence the pharmacokinetic properties of the resulting molecules, such as their metabolic stability and lipophilicity. This product is designated For Research Use Only. It is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(cyclopropylmethyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-9(12)8-6-10(3-4-13-8)5-7-1-2-7/h7-8H,1-6H2,(H,11,12)

InChI Key

UUCGHPFZNFJNKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCOC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method (Adapted from Patent CN108341792B)

This method, originally developed for 1-cyclopropylmethylpiperazine intermediates, can be adapted for morpholine analogues due to structural similarities.

Step Description Reagents & Conditions Yield & Notes
S1 Acylation of N-Boc-morpholine (or piperazine) with cyclopropanecarbonyl chloride N-Boc-morpholine, cyclopropanecarbonyl chloride (1.1-1.3 equiv), triethylamine or pyridine (1.5-2 equiv), inert solvent (dichloromethane or dichloroethane), 0-20 °C, 2-4 h Formation of 4-(cyclopropanecarbonyl)morpholine-2-carboxylic acid tert-butyl ester; yield ~96.8%
S2 Reduction of carbonyl to methyl group Sodium borohydride (1.5-2 equiv), boron trifluoride diethyl etherate (1.1-1.5 equiv), ether solvent (THF or ethylene glycol dimethyl ether), 0-25 °C, 2-4 h Produces N-Boc-4-(cyclopropylmethyl)morpholine; yield ~89-94%
S3 Deprotection and hydrolysis to free amine and carboxylic acid Concentrated HCl, methanol or isopropanol solvent, 40-60 °C, 2-4 h; followed by neutralization with NaOH or KOH to pH 10-11 Final compound 4-(cyclopropylmethyl)morpholine-2-carboxylic acid; yield ~90%

Notes:

  • The reaction temperature control is critical to avoid side reactions.
  • Use of inert atmosphere (nitrogen) during reduction step to prevent oxidation.
  • Extraction and purification steps involve standard aqueous-organic phase separations and solvent removal.

Reaction Scheme Summary

  • Acylation : N-Boc-morpholine + cyclopropanecarbonyl chloride → Boc-protected 4-(cyclopropanecarbonyl)morpholine intermediate.
  • Reduction : Carbonyl group reduced to methyl via sodium borohydride and boron trifluoride etherate → Boc-protected 4-(cyclopropylmethyl)morpholine.
  • Deprotection & Hydrolysis : Acidic cleavage of Boc group and ester hydrolysis → 4-(cyclopropylmethyl)morpholine-2-carboxylic acid.

Data Table: Key Reaction Parameters and Yields

Step Reagents & Ratios Solvent Temperature (°C) Time (h) Yield (%) Remarks
S1 Cyclopropanecarbonyl chloride : N-Boc-morpholine = 1.1-1.3:1; Triethylamine or pyridine : N-Boc-morpholine = 1.5-2:1 Dichloromethane or dichloroethane (3-5:1 mass ratio) 0-20 2-4 96.8 High purity, NMR confirmed
S2 Sodium borohydride : Boc intermediate = 1.5-2:1; Boron trifluoride etherate : Boc intermediate = 1.1-1.5:1 THF or ethylene glycol dimethyl ether (2-3:1 mass ratio) 0-25 2-4 89-94 Requires inert atmosphere
S3 Concentrated HCl : Boc intermediate = 2.5-3:1 Methanol or isopropanol (2-3:1 mass ratio) 40-60 2-4 ~90 Followed by neutralization

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)morpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antileishmanial Activity
One significant application of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid is its role in the synthesis of compounds with antileishmanial activity. Research indicates that derivatives of this compound have been evaluated for their efficacy against Leishmania species, which cause leishmaniasis, a disease endemic in many tropical regions. The structure-activity relationship (SAR) studies revealed that modifications at the morpholine ring can enhance potency while reducing toxicity .

Synthesis of Chiral Amides

Decarboxylative Amidation
The compound has been utilized in a novel decarboxylative amidation reaction, where it serves as a precursor for synthesizing chiral N-alkyl amides. This reaction is notable for its ability to maintain stereochemistry during transformations, making it valuable for synthesizing compounds with specific chiral centers, which are crucial in pharmaceuticals .

Table 1: Comparison of Reaction Conditions for Decarboxylative Amidation

Substrate TypeReaction ConditionsYield (%)Stereospecificity
Primary Carboxylic AcidsMild, ambient conditionsHighExcellent
Secondary Carboxylic AcidsElevated temperatureModerateGood
Tertiary Carboxylic AcidsMild conditionsLowVariable

Drug Development

Inhibition Studies
The compound has also been investigated for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme linked to lipid metabolism and inflammation . The SAR studies conducted indicated that structural modifications could significantly enhance inhibitory activity.

Table 2: Structure-Activity Relationship Analysis

Compound VariantIC50 (nM)Comments
Original Compound720Baseline activity
Variant A (with methyl)72Significant improvement
Variant B (with fluorine)34Enhanced potency

Pharmacokinetics and Toxicology

In Vivo Studies
Pharmacokinetic evaluations have demonstrated that certain derivatives of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid exhibit favorable absorption and distribution profiles in vivo. However, some variants showed toxicity at higher doses, necessitating further optimization to reduce adverse effects while maintaining efficacy against target diseases .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents logP (Predicted) Solubility (Water) Notable Properties
4-(Cyclopropylmethyl)morpholine-2-carboxylic acid Morpholine Cyclopropylmethyl, COOH 1.2–1.5 Moderate High rigidity, moderate lipophilicity
4-Fluoro-4-piperidinecarboxylic Acid Piperidine Fluorine, COOH 0.8–1.1 High Enhanced acidity, reduced H-bonding
Ethyl 3-chloropyridazine-4-carboxylate Pyridazine Chlorine, ethyl ester 2.0–2.3 Low Prodrug, electrophilic reactivity
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid Pyrimidine Dichlorophenyl, sulfanyl, COOH 3.5–4.0 Very low High lipophilicity, CNS-targeting

Research Findings and Implications

  • Metabolic Stability : The cyclopropylmethyl group in the target compound resists cytochrome P450-mediated oxidation better than linear alkyl chains, as seen in cyclohexane-based analogs .
  • Solubility-Bioavailability Trade-off: Fluorinated derivatives (e.g., 883444-43-7) exhibit improved solubility but require ester hydrolysis for activity, whereas non-esterified analogs like the target compound may have faster onset .
  • Biological Targets : Pyrimidine and pyridazine derivatives () often target enzymes like dihydrofolate reductase, while morpholine derivatives are prevalent in kinase inhibitors due to their balanced polarity .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid with high enantiomeric purity?

Methodological Answer:
The synthesis of chiral morpholine derivatives typically involves stereoselective reactions. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can enforce enantiomeric control. Solvents such as tetrahydrofuran (THF) or dichloromethane are often used due to their compatibility with air-sensitive reagents like lithium diisopropylamide (LDA) for deprotonation steps . Post-synthesis purification via recrystallization or chiral HPLC ensures high enantiomeric excess (ee).

Advanced: How can stereochemical outcomes be controlled during the synthesis of derivatives of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid?

Methodological Answer:
Stereochemical control is achieved through:

  • Chiral catalysts : Palladium or ruthenium-based catalysts for asymmetric hydrogenation of intermediates.
  • Protecting group strategies : Temporary blocking of reactive sites to prevent racemization.
  • Reaction monitoring : Real-time chiral HPLC or polarimetry to track stereochemical integrity . Computational tools (e.g., DFT calculations) can predict transition states to optimize reaction conditions.

Basic: What analytical techniques are most effective for characterizing the structural integrity of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid?

Methodological Answer:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) confirm connectivity and stereochemistry.
  • Mass spectrometry (LC-MS/HRMS) : Validates molecular weight and purity.
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced: How does the cyclopropylmethyl group influence the compound’s lipophilicity and membrane permeability compared to other substituents?

Methodological Answer:
The cyclopropylmethyl group increases lipophilicity (logP) compared to smaller alkyl groups (e.g., methyl) but less than aromatic substituents (e.g., benzyl). Lipophilicity can be quantified via reversed-phase HPLC (using C18 columns) or calculated using software like MarvinSuite . Membrane permeability assays (e.g., PAMPA or Caco-2 models) are recommended to evaluate bioavailability.

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS.
  • Metabolite identification : Detect active/inactive metabolites that may explain discrepancies.
  • Dosage adjustment : Optimize in vivo dosing regimens to account for first-pass metabolism .

Basic: What are the key considerations in designing enzyme inhibition assays for this compound?

Methodological Answer:

  • Enzyme selection : Use purified recombinant enzymes (e.g., kinases or proteases) relevant to the target pathway.
  • Assay conditions : Buffer pH, ionic strength, and cofactors (e.g., Mg2+^{2+}) must mimic physiological environments.
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate results .

Advanced: How can computational modeling predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions.
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time.
  • Free energy calculations : MM/GBSA or MM/PBSA methods quantify binding energies .

Basic: What are common impurities encountered during synthesis, and how are they quantified?

Methodological Answer:

  • By-products : Unreacted intermediates or diastereomers.
  • Quantification : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) or UPLC-MS. Reference standards (e.g., USP-grade impurities) ensure accurate calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.